molecular formula C10H12N6O2S B2603310 2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 443321-51-5

2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2603310
CAS No.: 443321-51-5
M. Wt: 280.31
InChI Key: HAMMXTQEXAIGON-UHFFFAOYSA-N
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Description

2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that features a pyrimidine ring, an isoxazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.

    Thioether Formation: The pyrimidine derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving nitriles and hydroxylamines.

    Acetamide Group Introduction: Finally, the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups on the pyrimidine ring if present.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the pyrimidine and isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrimidine and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The thioether linkage might also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-((4,6-diaminopyrimidin-2-yl)thio)acetamide: Lacks the isoxazole ring.

    N-(5-methylisoxazol-3-yl)acetamide: Lacks the pyrimidine ring and thioether linkage.

Uniqueness

The combination of the pyrimidine ring, isoxazole ring, and thioether linkage in 2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide makes it unique. This structure could confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c1-5-2-8(16-18-5)15-9(17)4-19-10-13-6(11)3-7(12)14-10/h2-3H,4H2,1H3,(H,15,16,17)(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMXTQEXAIGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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